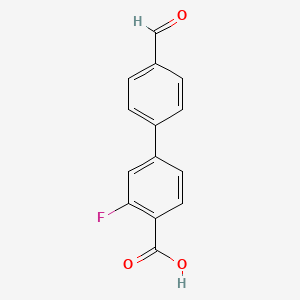

2-Fluoro-4-(4-formylphenyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(4-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO3/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKGWMVUUGIOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40688907 | |

| Record name | 3-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261970-90-4 | |

| Record name | 3-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-(4-formylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(4-formylphenyl)benzoic acid, a trifunctional aromatic compound, is a key building block in the fields of medicinal chemistry and materials science. Its strategic placement of a carboxylic acid, a formyl group, and a fluorine atom on a biphenyl scaffold allows for a diverse range of synthetic transformations. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, making it a desirable starting point for drug discovery. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on practical, field-proven insights.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and formulation.

| Property | Value | Reference |

| CAS Number | 1261970-90-4 | [1] |

| Molecular Formula | C₁₄H₉FO₃ | [1] |

| Molecular Weight | 244.22 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity (Typical) | ≥98% | [1] |

| Synonyms | 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid | [1] |

Synthesis of this compound

The most efficient and widely adopted method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the core of many modern synthetic strategies for creating biaryl compounds due to its high efficiency and selectivity.[3] The causality behind this choice lies in the reaction's tolerance of a wide variety of functional groups, which is essential when working with a trifunctional molecule like the target compound.

The logical pathway for this synthesis involves the coupling of two key building blocks: a halogenated fluorobenzoic acid derivative and a formylphenylboronic acid. The two primary routes are:

-

Coupling of 4-Bromo-2-fluorobenzoic acid with 4-formylphenylboronic acid.

-

Coupling of 2-Fluoro-4-iodobenzoic acid with 4-formylphenylboronic acid.

The choice between a bromo or iodo derivative often depends on the desired reactivity, with the iodo compound typically being more reactive but also more expensive.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a self-validating system for the synthesis of this compound. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure completion.

Materials:

-

4-Bromo-2-fluorobenzoic acid

-

4-Formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine 4-Bromo-2-fluorobenzoic acid (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water.

-

Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of dioxane to form the active Pd(PPh₃)₄ catalyst in situ.

-

Reaction Initiation: Add the catalyst mixture to the main reaction flask.

-

Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to 80-90°C and stir vigorously under an inert atmosphere.

-

Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Dissolve the crude product in a suitable solvent.

-

Acidify with 1M HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

-

Visualizing the Workflow

Caption: Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Applications in Drug Discovery and Materials Science

The unique trifunctional nature of this compound makes it a versatile intermediate in several advanced applications.

Medicinal Chemistry

Biphenyl carboxylic acids are a well-established class of compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The carboxylic acid group often serves as a key binding motif to biological targets, while the biphenyl scaffold provides a rigid framework for orienting other functional groups.

The formyl group on this compound is a particularly useful handle for further synthetic modifications. It can be readily converted into a variety of other functional groups, such as amines (via reductive amination), alkenes (via Wittig reactions), or other carbon-carbon bonds. This allows for the rapid generation of libraries of diverse compounds for screening against various biological targets. For instance, derivatives of benzoic acid have been investigated as potent inhibitors of VLA-4, an important target in inflammatory diseases.[6]

Signaling Pathway Example: Cdk4 Inhibition in Cancer

While specific studies on this compound are emerging, its structural motif is found in compounds targeting key signaling pathways in cancer. For example, biphenyl-4-carboxylic acid derivatives have been shown to inhibit cyclin-dependent kinase 4 (Cdk4).[7] Cdk4, in complex with cyclin D1, is a critical regulator of the G1 phase of the cell cycle. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the Cdk4 pathway by biphenyl carboxylic acid derivatives.

Materials Science

The rigid biphenyl core of this compound makes it an attractive building block for high-performance polymers and liquid crystals. The introduction of fluorine can enhance thermal stability and modify the electronic properties of the resulting materials.[8] The carboxylic acid and formyl groups provide reactive sites for polymerization or for grafting onto other materials.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. Based on data for structurally similar compounds, it may cause skin and eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust.

-

Storage: Keep the container tightly closed in a dry and cool place.

-

In case of contact:

-

Skin: Wash with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and materials science. Its well-defined structure and multiple functional groups offer a wide range of possibilities for creating novel and complex molecules. The robust and reliable Suzuki-Miyaura coupling provides a straightforward route to its synthesis, enabling further exploration of its potential in developing new therapeutics and advanced materials. As research continues, the applications of this compound are expected to expand, further solidifying its importance in modern chemistry.

References

- 1. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. globalscientificjournal.com [globalscientificjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. arkat-usa.org [arkat-usa.org]

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

An In-Depth Technical Guide to 2-Fluoro-4-(4-formylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a trifunctional building block of significant interest in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, present a robust and well-rationalized synthetic pathway, and outline a rigorous analytical framework for its characterization and quality control. The narrative emphasizes the causality behind experimental choices, grounding protocols in established chemical principles to ensure reliability and reproducibility. This document serves as a practical resource for researchers leveraging this versatile molecule in the design and synthesis of novel chemical entities.

In modern drug discovery, the incorporation of fluorine into lead compounds is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2]

This compound is a particularly valuable synthetic intermediate because it combines three key functional groups onto a stable biaryl scaffold:

-

A Carboxylic Acid: Provides a handle for forming amides, esters, or serving as a key pharmacophoric element that interacts with biological targets.

-

An Aldehyde (Formyl Group): Enables a wide range of transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for diverse and late-stage molecular diversification.

-

A Fluoro Substituent: Acts as a powerful modulator of electronic properties and a bioisostere for a hydrogen atom, often enhancing metabolic stability by blocking potential sites of oxidation.

This guide provides the essential technical knowledge required to synthesize, characterize, and utilize this compound effectively.

Physicochemical and Structural Properties

The foundational data for this compound are summarized below. Accurate knowledge of these properties is the first step in any experimental design.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉FO₃ | [3][4][5] |

| Molecular Weight | 244.22 g/mol | [4][6][7] |

| CAS Number | 1261970-90-4 | [3][6] |

| Canonical SMILES | O=CC1=CC=C(C2=CC=C(F)C(=C2)C(O)=O)C=C1 | |

| InChI Key | CRKGWMVUUGIOPM-UHFFFAOYSA-N | [3] |

| Synonyms | 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid | [3][6] |

Molecular Structure Diagram

The spatial arrangement of the functional groups is critical to the molecule's reactivity and its utility as a scaffold.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Considerations

The creation of the biaryl bond is the central challenge in synthesizing this molecule. A Suzuki-Miyaura cross-coupling reaction is the method of choice due to its high functional group tolerance, mild reaction conditions, and generally high yields. This approach is a cornerstone of modern organic synthesis for constructing C-C bonds.

Retrosynthetic Analysis

The molecule can be disconnected at the biaryl C-C bond, leading to two commercially available or readily accessible starting materials: a boronic acid derivative and an aryl halide.

-

Path A (Preferred): Disconnecting yields (4-formylphenyl)boronic acid and 2-fluoro-4-bromobenzoic acid. This is the preferred route as arylboronic acids are generally stable and the required palladium-catalyzed coupling conditions are well-documented.

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Detailed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system. Progress is monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by the rigorous analytical methods described in Section 4.0.

Materials:

-

2-Fluoro-4-bromobenzoic acid (1.0 eq)

-

(4-Formylphenyl)boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq) or a more specialized ligand like SPhos

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane and Water (4:1 solvent mixture)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-fluoro-4-bromobenzoic acid, (4-formylphenyl)boronic acid, and potassium carbonate.

-

Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of the dioxane solvent.

-

Reaction Setup: Evacuate and backfill the main flask with an inert gas (Argon or Nitrogen) three times. This is a critical step to prevent oxidation of the palladium catalyst.

-

Solvent and Catalyst Addition: Add the 4:1 dioxane/water solvent mixture via syringe, followed by the catalyst solution.

-

Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) until the starting aryl bromide spot has been consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Transfer the filtrate to a separatory funnel and wash with water.

-

Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid, causing the product to become less water-soluble.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Analytical Characterization and Quality Control

Rigorous characterization is essential to validate the synthesis and ensure the material is suitable for downstream applications. A combination of spectroscopic and chromatographic techniques provides a complete profile of the compound's identity and purity.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of all aromatic and aldehydic protons, with predictable chemical shifts and coupling patterns. The aldehyde proton will appear as a distinct singlet downfield (~10 ppm).

-

¹³C NMR: Will show the correct number of carbon signals, including the characteristic carbonyl signals for the carboxylic acid (~165-170 ppm) and the aldehyde (~190 ppm).

-

¹⁹F NMR: Is a definitive technique to confirm fluorine incorporation, showing a singlet for the single fluorine atom.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the molecular formula C₁₄H₉FO₃.[3]

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the acid (~1700 cm⁻¹), and the C=O stretch of the aldehyde (~1710 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) and UV detection (e.g., at 254 nm) should be used to determine the purity, which should ideally be >98% for use in drug development.[8]

Table 2: Summary of Expected Analytical Data

| Technique | Expected Result | Purpose |

| ¹H NMR | Signals for 7 aromatic protons and 1 aldehyde proton. | Structural Confirmation |

| ¹³C NMR | 14 distinct carbon signals, including two C=O signals. | Structural Confirmation |

| ¹⁹F NMR | Single peak confirming fluorine presence. | Identity Confirmation |

| HRMS (ESI-) | [M-H]⁻ ion corresponding to C₁₄H₈FO₃⁻ | Molecular Formula Verification |

| HPLC | Single major peak (>98% area). | Purity Assessment |

Applications in Drug Discovery

The trifunctional nature of this compound makes it a versatile starting point for building complex molecules. Its primary application is as a scaffold in the synthesis of small-molecule inhibitors for various biological targets.

-

Scaffold for Library Synthesis: The three distinct functional groups allow for orthogonal chemical modifications, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

-

Linker Chemistry: The carboxylic acid can be used to attach the molecule to other pharmacophores or to polyethylene glycol (PEG) chains in the development of antibody-drug conjugates (ADCs) or PROTACs.

-

Bioisosteric Replacement: The fluorinated phenyl ring can be used to replace a non-fluorinated ring in an existing drug candidate to improve its metabolic stability or binding interactions. The fluorine atom can engage in favorable electrostatic or hydrogen bonding interactions within a protein's active site.[1]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a high-value chemical building block with significant potential in pharmaceutical research. Its well-defined structure, predictable reactivity, and the strategic placement of its three functional groups provide a robust platform for the synthesis of novel therapeutics. The synthetic and analytical protocols detailed in this guide offer a reliable framework for researchers to produce and validate this compound, empowering the next phase of drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2-Fluoro-5-(4-formylphenyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 5. aablocks.com [aablocks.com]

- 6. This compound - CAS:1261970-90-4 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 7. chemscene.com [chemscene.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility Profile of 2-Fluoro-4-(4-formylphenyl)benzoic acid

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a new chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper. A compound's ability to dissolve in an aqueous environment governs its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[1][2][3][4] Poorly soluble compounds often face a higher risk of failure during development, as their limited dissolution can lead to insufficient plasma concentrations, masking their true pharmacological potential and complicating formulation efforts.[2][5][6] Therefore, a comprehensive understanding of a compound's solubility profile is not merely a characterization step but a foundational pillar of a successful drug discovery program. This guide provides an in-depth technical overview of the solubility profile of 2-Fluoro-4-(4-formylphenyl)benzoic acid, a compound of interest in medicinal chemistry, offering both foundational knowledge and actionable experimental protocols for its thorough investigation.

Physicochemical Characterization of this compound

A thorough understanding of a compound's physicochemical properties is the first step in predicting and interpreting its solubility behavior. This compound is a biphenyl derivative containing a carboxylic acid, a formyl group, and a fluorine atom. These functional groups will significantly influence its solubility characteristics.

| Property | Value | Source |

| Chemical Structure |  | MedChemExpress |

| CAS Number | 1261970-90-4 | [7][8] |

| Molecular Formula | C₁₄H₉FO₃ | [7][8][9] |

| Molecular Weight | 244.22 g/mol | [7][8] |

| Predicted pKa | ~4-5 (Carboxylic Acid) | Based on similar structures[10][11] |

| Predicted logP | ~3.3 (for a structural isomer) | [12] |

The presence of the carboxylic acid group suggests that the solubility of this compound will be highly pH-dependent. At pH values above its pKa, the carboxylic acid will be deprotonated, forming a more soluble carboxylate salt. Conversely, at pH values below its pKa, the compound will exist in its less soluble, neutral form. The predicted high logP value for a structurally similar compound indicates a lipophilic nature, which often correlates with lower aqueous solubility.[12]

Experimental Determination of Solubility: A Two-Pronged Approach

To fully characterize the solubility of this compound, a combination of thermodynamic and kinetic solubility assays is recommended.

-

Thermodynamic Solubility: This measures the equilibrium concentration of a compound in a saturated solution and represents its "true" solubility.[6][13][14] It is a critical parameter for understanding the maximum achievable concentration under equilibrium conditions, which is vital for formulation development.

-

Kinetic Solubility: This assay measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[15][16][17][18][19] It is a higher-throughput method often used in the early stages of drug discovery to identify compounds with potential solubility liabilities.

Thermodynamic Solubility Assay: The Shake-Flask Method

The gold-standard method for determining thermodynamic solubility is the shake-flask method. This protocol is designed to be compliant with international guidelines such as those from the International Council for Harmonisation (ICH).[20][21][22][23][24]

Experimental Protocol: Thermodynamic Solubility

-

Preparation of Buffers: Prepare a series of aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Filtration: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Construct a calibration curve using known concentrations of the compound to determine the solubility in each buffer.

References

- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 2. ucd.ie [ucd.ie]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. evotec.com [evotec.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound - CAS:1261970-90-4 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 9. aablocks.com [aablocks.com]

- 10. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 11. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Buy 4-Fluoro-3-(4-formylphenyl)benzoic acid | 1261958-81-9 [smolecule.com]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. enamine.net [enamine.net]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ema.europa.eu [ema.europa.eu]

- 22. database.ich.org [database.ich.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. capa.org.tw [capa.org.tw]

Navigating the Safety Profile of 2-Fluoro-4-(4-formylphenyl)benzoic Acid: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Safe Handling, Storage, and Application of a Key Synthetic Building Block.

Introduction: The Synthetic Utility and Implied Caution of a Multifunctional Building Block

2-Fluoro-4-(4-formylphenyl)benzoic acid, a substituted biphenyl carboxylic acid, represents a class of compounds of significant interest in medicinal chemistry and materials science. Its trifunctional nature—a carboxylic acid, an aldehyde, and a fluorinated biphenyl core—offers a versatile scaffold for the synthesis of complex molecular architectures. The fluorine substituent, in particular, is often incorporated to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] However, this chemical complexity also necessitates a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting.

This technical guide provides a comprehensive overview of the safety data for this compound. In the absence of a dedicated, comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from supplier data and the SDSs of structurally similar compounds to provide a robust framework for risk assessment and safe laboratory practices. Researchers must recognize that while inferences from analogous compounds are valuable, this substance should be handled with the caution appropriate for a novel chemical entity whose toxicological properties have not been fully elucidated.[2]

Chemical and Physical Properties: A Data-Driven Overview

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. While experimental data for this compound is not exhaustively published, the following table summarizes available information from chemical suppliers and provides estimated values based on structurally related compounds.

| Property | Value | Source/Comment |

| Chemical Name | This compound | IUPAC |

| Synonyms | 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid | Supplier Data[3] |

| CAS Number | 1214347-73-7 (or 1261970-90-4) | Note: CAS number may vary between suppliers.[3] |

| Molecular Formula | C₁₄H₉FO₃ | Supplier Data[3] |

| Molecular Weight | 244.22 g/mol | Supplier Data[4] |

| Appearance | White to off-white solid (predicted) | Based on analogous compounds. |

| Melting Point | Not available. Estimated to be in the range of 150-250 °C. | Based on related fluorinated and formyl-substituted benzoic acids. |

| Boiling Point | Not available. Decomposes at elevated temperatures. | Expected behavior for this class of compounds. |

| Solubility | Insoluble in water. Soluble in organic solvents like DMSO and DMF. | Predicted based on structure. |

Hazard Identification and Classification: An Evidence-Based Assessment

Based on the hazard classifications of structurally similar compounds, such as 2-fluoro-4-formylbenzoic acid and 4-(4-formylphenyl)benzoic acid, this compound should be treated as a hazardous substance.[5][6] The primary hazards are anticipated to be:

-

Skin Irritation: Likely to cause skin irritation upon contact.[5][6]

-

Serious Eye Irritation: Poses a risk of serious eye irritation.[5][6]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[5][6]

The GHS hazard pictograms and statements for analogous compounds typically include:

| Pictogram | GHS Classification | Hazard Statement |

|

| Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5][6] |

A comprehensive risk assessment is paramount before handling this compound. The following workflow outlines the essential steps for a thorough evaluation.

Caption: A logical workflow for conducting a risk assessment prior to working with this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for minimizing exposure and ensuring laboratory safety.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against exposure is the use of appropriate engineering controls and PPE.

-

Ventilation: All handling of solid this compound that may generate dust, as well as all work with its solutions, should be conducted in a certified chemical fume hood.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is advisable to consult the glove manufacturer's compatibility data. For prolonged or immersive contact, consider double-gloving.

-

Body Protection: A flame-resistant lab coat should be worn at all times. For larger quantities, a chemical-resistant apron may be necessary.

Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is donned. Have spill cleanup materials readily available.

-

Weighing: To minimize dust generation, weigh the solid compound carefully in the fume hood. Use a spatula to transfer the material and avoid pouring the powder.

-

Dissolution: Add the solid to the solvent in a flask or beaker within the fume hood. Stir gently to avoid splashing.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of contaminated gloves and other disposable materials in a designated hazardous waste container. Wash hands thoroughly with soap and water.

Storage Conditions

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Emergency Procedures: A Guide to Rapid and Effective Response

In the event of an accidental exposure or spill, a swift and appropriate response is critical.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

The following diagram illustrates the workflow for an emergency response to an accidental exposure.

Caption: A flowchart outlining the immediate steps to take in case of accidental exposure to this compound.

Accidental Release Measures

-

Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

-

Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that minimizes dust generation (e.g., using a HEPA-filtered vacuum).

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.[2]

Toxicological Profile: Understanding the Potential Health Effects

As previously stated, a complete toxicological profile for this compound is not available. The information below is based on the expected properties of this class of compounds and data from structural analogues.

| Toxicological Endpoint | Anticipated Effect | Comment |

| Acute Toxicity (Oral, Dermal, Inhalation) | No specific data is available. Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on general principles for fine chemicals. | Treat with caution as if it were toxic. |

| Skin Corrosion/Irritation | Expected to be a skin irritant. | Based on data for analogous compounds.[5][6] |

| Serious Eye Damage/Irritation | Expected to cause serious eye irritation. | Based on data for analogous compounds.[5][6] |

| Respiratory or Skin Sensitization | No data available. | The potential for sensitization is unknown. |

| Germ Cell Mutagenicity | No data available. | The mutagenic potential is unknown. |

| Carcinogenicity | No data available. | The carcinogenic potential is unknown. |

| Reproductive Toxicity | No data available. | The reproductive toxicity is unknown. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Based on data for analogous compounds.[5][6] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | The effects of repeated exposure are unknown. |

Given the data gaps, it is imperative to handle this compound with the assumption that it may have significant toxicological effects. All work should be conducted with the goal of minimizing any potential exposure.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Collect waste material in a clearly labeled, sealed, and compatible container.

-

Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Conclusion: A Commitment to Safe Science

This compound is a valuable tool for chemical synthesis, but its safe use is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. While a dedicated and comprehensive safety data sheet is not currently available, by synthesizing information from structurally similar compounds, researchers can establish a strong foundation for safe handling practices. The core principles of risk assessment, the consistent use of engineering controls and personal protective equipment, and preparedness for emergencies are the cornerstones of responsible chemical research. By adhering to the guidelines outlined in this technical guide, scientists can harness the synthetic potential of this compound while upholding the highest standards of laboratory safety.

References

A Technical Guide to 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid: A Versatile Heterobifunctional Building Block

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid, a key intermediate in medicinal chemistry and materials science. We will detail its precise chemical identity and nomenclature, outline a robust palladium-catalyzed synthesis protocol, and explore its functional utility as a heterobifunctional linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). The document includes detailed experimental procedures, predicted spectroscopic characterization data, and an analysis of the chemical principles guiding its synthesis and application, tailored for researchers and professionals in drug development.

Chemical Identity and Nomenclature

Core Compound Attributes

3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid is a specialized organic compound valued for its distinct, orthogonally reactive functional groups: a carboxylic acid and an aldehyde. These groups, positioned on separate phenyl rings of a biphenyl core, allow for selective, stepwise chemical modifications. The fluorine atom substituent serves to modulate the electronic properties and metabolic stability of derivatives, a common strategy in modern drug design.

| Property | Value | Source(s) |

| Common Name | 2-Fluoro-4-(4-formylphenyl)benzoic acid | N/A |

| IUPAC Name | 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid | [1] |

| CAS Number | 1261970-90-4 | [1] |

| Molecular Formula | C₁₄H₉FO₃ | [1][2][3] |

| Molecular Weight | 244.22 g/mol | [1][2][3] |

Justification of IUPAC Nomenclature

While commonly referred to by its benzoic acid-based name, the systematic IUPAC name, 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid , provides a more precise structural description.[1] The nomenclature is assigned as follows:

-

[1,1'-biphenyl] defines the core structure of two connected phenyl rings.

-

-4-carboxylic acid designates the principal functional group, located at position 4 of the first ring.

-

3-Fluoro- indicates the fluorine atom is at position 3 on the same ring as the carboxylic acid.

-

4'-formyl- specifies the aldehyde group is at the 4-position of the second ring (denoted by the prime).

This systematic naming convention unambiguously defines the connectivity and substitution pattern, which is critical for structural searches and regulatory documentation.

Synthesis and Purification Strategy

The formation of the C-C bond between the two aryl rings is the key step in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the premier method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[4][5][6]

Retrosynthetic Analysis

A logical retrosynthetic disconnection at the biphenyl C-C bond suggests two readily available starting materials: 4-bromo-2-fluorobenzoic acid and (4-formylphenyl)boronic acid . This approach isolates the key bond formation to a single, high-yielding, and well-understood palladium-catalyzed step.

Suzuki-Miyaura Coupling: Mechanism and Rationale

The Suzuki coupling proceeds through a catalytic cycle involving a palladium(0) species.[1][2]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step.[2][3]

-

Transmetalation: A base activates the organoboron compound, forming a boronate species. This species then transfers its organic group (the formylphenyl moiety) to the Pd(II) complex, displacing the halide.[2][7]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][2]

The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction efficiency and minimizing side products. Catalysts like Pd(PPh₃)₄ are effective, and the use of a base such as K₂CO₃ or Cs₂CO₃ is essential for activating the boronic acid for transmetalation.[7][8]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. researchgate.net [researchgate.net]

- 5. xisdxjxsu.asia [xisdxjxsu.asia]

- 6. iglobaljournal.com [iglobaljournal.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

A Comprehensive Technical Guide to 2-Fluoro-4-(4-formylphenyl)benzoic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(4-formylphenyl)benzoic acid is a trifunctional organic compound of significant interest in contemporary chemical research, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a biphenyl core functionalized with a carboxylic acid, a formyl group, and a fluorine atom, makes it a versatile building block for the synthesis of complex molecular entities. The strategic placement of these functional groups allows for selective chemical transformations, enabling the construction of novel pharmaceuticals and advanced materials. This guide provides an in-depth exploration of the synonyms, chemical properties, a robust synthetic protocol, reactivity, and key applications of this important synthetic intermediate.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is crucial for seamless research and collaboration. This compound is known by several synonyms in chemical literature and commercial catalogs.

Primary Name: this compound

Synonyms:

-

3-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid[1]

-

[1,1'-Biphenyl]-4-carboxylic acid, 3-fluoro-4'-formyl-[1]

CAS Number: 1261970-90-4[1][2][3][4]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₉FO₃ | [1] |

| Molecular Weight | 244.22 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Purity (Typical) | ≥98% | [1] |

| InChI | InChI=1S/C14H9FO3/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) | [1] |

| InChI Key | CRKGWMVUUGIOPM-UHFFFAOYSA-N | [1] |

| SMILES | O=C(O)c1cc(c(F)cc1)c2ccc(C=O)cc2 |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high efficiency, mild reaction conditions, and tolerance of various functional groups, making it a cornerstone of modern organic synthesis for the formation of C-C bonds between aryl moieties.

The logical synthetic disconnection for this molecule involves coupling a fluorinated benzoic acid derivative with a formyl-substituted phenylboronic acid.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

4-Bromo-2-fluorobenzoic acid

-

4-Formylphenylboronic acid[5]

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: To the flask, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Acidify the crude product with 1 M HCl to precipitate the carboxylic acid. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of the target molecule.

Chemical Reactivity and Derivatization

The trifunctional nature of this compound allows for a variety of selective chemical transformations.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental in creating derivatives for various applications.

-

Formyl Group: The aldehyde functionality is a versatile handle for further molecular elaboration. It can participate in reactions such as:

-

Reductive Amination: To introduce substituted amine functionalities.

-

Wittig Reaction: To form alkenes.

-

Oxidation: To the corresponding dicarboxylic acid.

-

Aldol Condensation: To form α,β-unsaturated ketones.

-

-

Aryl Fluoride: The fluorine atom can influence the electronic properties of the aromatic ring and can be a site for nucleophilic aromatic substitution under specific conditions, although it is generally less reactive than other aryl halides in cross-coupling reactions.[5]

Applications in Research and Development

Medicinal Chemistry: A Key Building Block for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise, particularly in the treatment of cancers with BRCA mutations.[6] Several PARP inhibitors feature a complex heterocyclic core, and the synthesis of these cores often relies on versatile building blocks. This compound and its derivatives are valuable intermediates in the synthesis of certain PARP inhibitors. The formyl and carboxylic acid groups provide the necessary handles to construct the complex pharmacophore required for potent and selective inhibition of the PARP enzyme.[7][8][9][10]

Materials Science: Precursor for Organic Light-Emitting Diodes (OLEDs)

The biphenyl scaffold is a common structural motif in materials for organic electronics. The unique electronic properties of fluorinated and formyl-substituted biphenyls make them attractive precursors for the synthesis of novel materials for Organic Light-Emitting Diodes (OLEDs).[11][12][13][14][15] The functional groups on this compound can be modified to tune the electronic and photophysical properties of the resulting materials, such as their emission color, efficiency, and stability.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR | δ (ppm): ~10.0 (s, 1H, -CHO), ~8.0-8.2 (m, Ar-H), ~7.8-8.0 (m, Ar-H), ~7.3-7.6 (m, Ar-H), ~13.0 (br s, 1H, -COOH) |

| ¹³C NMR | δ (ppm): ~192 (-CHO), ~165 (-COOH), ~160 (d, J_CF), ~115-145 (Ar-C) |

| IR (cm⁻¹) | ~3000-3300 (br, O-H), ~2820, 2720 (C-H stretch of aldehyde), ~1700 (C=O of acid and aldehyde), ~1600 (C=C aromatic), ~1250 (C-F) |

| Mass Spec (EI) | m/z: 244 (M⁺), fragments corresponding to loss of -OH, -CHO, -COOH |

Safety and Handling

Hazard Identification: Based on the Safety Data Sheet (SDS) for this compound, the compound should be handled with care.[3] While specific hazard classifications are not universally established, related compounds suggest it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[27][28]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.[29]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[27][28]

-

Avoid inhalation of dust and contact with skin and eyes.[27]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[29]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical attention.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its trifunctional nature provides a platform for the creation of a diverse range of complex molecules with significant potential in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers looking to leverage its unique properties in their scientific endeavors. The Suzuki-Miyaura coupling provides a reliable and efficient route to this compound, opening the door to further exploration of its applications in developing next-generation pharmaceuticals and advanced materials.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 3-Fluoro-4′-formyl-[1,1′-biphenyl]-4-carboxylic acid [cymitquimica.com]

- 3. aaronchem.com [aaronchem.com]

- 4. CAS No. 1261970-90-4 | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Light Emitting Diodes - Strasbourg Électronique Organique - STELORG - ITI HiFunMat - Hierarchical & Functional Materials for health, environment & energy - University of Strasbourg [stelorg.unistra.fr]

- 15. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Biphenyl-4-carboxylic acid [webbook.nist.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Biphenyl-4-carboxylic acid [webbook.nist.gov]

- 26. Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. synquestlabs.com [synquestlabs.com]

- 28. fishersci.com [fishersci.com]

- 29. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectral Analysis of 2-Fluoro-4-(4-formylphenyl)benzoic Acid

Introduction: The Structural Significance of 2-Fluoro-4-(4-formylphenyl)benzoic Acid

This compound, systematically named 3-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 1261970-90-4), is a molecule of significant interest in the fields of medicinal chemistry and materials science.[1] Its rigid biphenyl scaffold, coupled with the trifecta of functional groups—a carboxylic acid, an aldehyde, and a fluorine atom—offers a versatile platform for the synthesis of complex molecular architectures. The fluorine substituent, in particular, can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making this compound a valuable building block in drug discovery.

This guide provides an in-depth analysis of the expected spectral characteristics of this compound, drawing upon established principles of spectroscopic interpretation for its constituent functional groups. While a publicly available, complete set of spectra for this specific molecule is not readily accessible, this document will serve as a robust predictive guide for researchers, grounded in authoritative spectroscopic principles. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the rationale behind the expected data.

Molecular Structure and Key Spectroscopic Features

The structure of this compound is presented below. The numbering for NMR assignment is also indicated.

Caption: Structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework.

Experimental Protocol: NMR Spectroscopy

A detailed methodology is crucial for acquiring high-quality, reproducible NMR data.

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum will be characterized by signals in the aromatic, aldehydic, and carboxylic acid regions. The presence of the fluorine atom will introduce characteristic splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |

| COOH | ~13.0 | broad singlet | - | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[2] |

| CHO | ~10.0 | singlet | - | The aldehyde proton is highly deshielded and typically appears as a singlet.[3] |

| H-3, H-5 | ~7.8-8.0 | doublet of doublets or multiplet | J(H,H) ≈ 8, J(H,F) ≈ 6 | These protons are ortho to the fluorine and will show coupling to both the adjacent proton and the fluorine atom. |

| H-2', H-6' | ~7.9 | doublet | J(H,H) ≈ 8 | These protons are ortho to the formyl group and are deshielded. They are equivalent due to symmetry. |

| H-3', H-5' | ~7.7 | doublet | J(H,H) ≈ 8 | These protons are meta to the formyl group and are also equivalent. |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acid and aldehyde, as well as for the aromatic carbons, with the fluorine atom influencing the chemical shifts of the carbons in its vicinity.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | ~167 | The carboxyl carbon is deshielded, and its chemical shift is characteristic for aromatic carboxylic acids.[4] |

| C=O (Aldehyde) | ~192 | The aldehyde carbonyl carbon is significantly deshielded and appears at a higher chemical shift than the carboxylic acid carbon.[3] |

| C-F | ~163 (d, ¹J(C,F) ≈ 250 Hz) | The carbon directly bonded to fluorine will show a large one-bond coupling constant and a significant downfield shift.[5] |

| Other Aromatic Carbons | 115-150 | The remaining aromatic carbons will appear in this range, with those closer to the fluorine atom showing C-F coupling. |

¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom.[6]

-

Predicted Chemical Shift: For a fluorine atom on a benzene ring, the chemical shift is sensitive to the nature and position of other substituents.[7] A chemical shift in the range of -100 to -130 ppm (relative to CFCl₃) can be expected.[8][9]

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and aldehyde groups.

Experimental Protocol: IR Spectroscopy

Caption: Workflow for IR data acquisition using an ATR accessory.

Predicted IR Data and Interpretation

The IR spectrum will clearly indicate the presence of the hydroxyl, carbonyl, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) | The O-H stretch of a carboxylic acid is characteristically broad due to strong hydrogen bonding.[4] |

| ~3050 | Medium | Aromatic C-H stretch | This absorption is typical for C-H bonds on a benzene ring.[10] |

| ~2850, ~2750 | Medium | Aldehyde C-H stretch | These two bands are characteristic of the C-H bond of an aldehyde group. |

| ~1700 | Strong, sharp | C=O stretch (Carboxylic acid) | The carbonyl stretch of an aromatic carboxylic acid is strong and appears in this region. Conjugation lowers the frequency.[11] |

| ~1685 | Strong, sharp | C=O stretch (Aldehyde) | The carbonyl stretch of an aromatic aldehyde is also strong and appears at a slightly lower frequency due to conjugation.[3] |

| ~1600, ~1475 | Medium | Aromatic C=C stretch | These absorptions are characteristic of the benzene rings. |

| ~1300 | Medium | C-O stretch and O-H bend | These vibrations are associated with the carboxylic acid group.[12] |

| ~1250 | Strong | C-F stretch | The C-F stretch typically appears as a strong band in this region. |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Mass Spectrometry

Caption: General workflow for mass spectrometry analysis.

Predicted MS Data and Interpretation

The molecular formula of this compound is C₁₄H₉FO₃, with a molecular weight of 244.22 g/mol .

Table 4: Predicted Mass Spectrometry Data

| m/z (charge/mass ratio) | Ion | Rationale |

| 245.06 | [M+H]⁺ | The protonated molecular ion, expected in positive ion mode ESI. |

| 243.05 | [M-H]⁻ | The deprotonated molecular ion, expected in negative ion mode ESI, likely from the acidic carboxylic acid proton. |

| 227.05 | [M-OH]⁺ | Loss of the hydroxyl group from the carboxylic acid is a common fragmentation pathway for aromatic acids. |

| 199.05 | [M-COOH]⁺ | Loss of the entire carboxyl group is another characteristic fragmentation. |

| 215.06 | [M-CHO]⁺ | Loss of the formyl radical is a possible fragmentation pathway. |

The high-resolution mass spectrum should confirm the elemental composition, providing a measured mass that is very close to the calculated exact mass of 244.0481 for C₁₄H₉FO₃.

Conclusion

The structural characterization of this compound is readily achievable through a combination of NMR, IR, and MS techniques. The predicted spectral data, based on the well-understood behavior of its constituent functional groups, provides a clear roadmap for researchers working with this compound. The presence of the carboxylic acid will be evident from the broad O-H stretch in the IR and the downfield proton signal in the ¹H NMR. The aldehyde will be identified by its characteristic C-H stretches in the IR and the downfield proton signal in the ¹H NMR. The fluorine atom will introduce characteristic couplings in the NMR spectra, and its presence can be further confirmed by ¹⁹F NMR. Finally, mass spectrometry will confirm the molecular weight and elemental composition. This comprehensive spectral analysis provides a self-validating system for the unambiguous identification and characterization of this important synthetic building block.

References

- 1. 3-Fluoro-4′-formyl-[1,1′-biphenyl]-4-carboxylic acid [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biophysics.org [biophysics.org]

- 7. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Crystal Structure of 2-Fluoro-4-(4-formylphenyl)benzoic acid: A Workflow for Synthesis, Crystallization, and Structural Elucidation

This technical guide provides a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-Fluoro-4-(4-formylphenyl)benzoic acid. While a published crystal structure for this specific molecule is not currently available in the Cambridge Crystallographic Data Centre (CCDC), this document outlines the complete experimental workflow required for its determination. By examining the crystal structures of its constituent moieties, 2-fluorobenzoic acid and 4-formylbenzoic acid, we will provide expert insights into the anticipated structural features and intermolecular interactions that are crucial for professionals in drug development and materials science.

Introduction: The Significance of Fluorinated Biaryl Carboxylic Acids

Biphenyl scaffolds featuring carboxylic acid and aldehyde functionalities are of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom, as in this compound, can profoundly influence molecular conformation, electronic properties, and intermolecular interactions. This strategic fluorination can enhance metabolic stability, binding affinity to biological targets, and solid-state packing, making such compounds valuable synthons for the development of novel therapeutics and functional organic materials. An understanding of the precise three-dimensional arrangement of atoms in the crystalline state is paramount for rational drug design and the engineering of materials with desired properties.

Synthesis and Crystallization

A plausible synthetic route to this compound involves a Suzuki coupling reaction, a robust method for the formation of carbon-carbon bonds between aryl halides and boronic acids.

Proposed Synthetic Protocol

Protocol 1: Suzuki Coupling for the Synthesis of this compound

-

Reactant Preparation: In a nitrogen-flushed round-bottom flask, combine 4-bromo-2-fluorobenzoic acid (1.0 eq), (4-formylphenyl)boronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a degassed solvent mixture, for example, a 3:1 ratio of toluene and ethanol. Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq) as the base.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, acidify the mixture with 2M HCl to a pH of ~2. This will precipitate the crude product.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure this compound.

Growing Single Crystals for X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis. Slow evaporation is a commonly employed and effective technique.

Protocol 2: Crystallization by Slow Evaporation

-

Solvent Selection: Screen various solvents to find one in which the compound has moderate solubility. A good starting point is a solvent system where the compound is soluble when heated but sparingly soluble at room temperature. Suitable solvents could include acetone, ethanol, or a mixture such as dichloromethane/hexane.

-

Sample Preparation: Dissolve a small amount of the purified compound (10-20 mg) in a minimal amount of the chosen solvent in a small, clean vial.

-

Evaporation: Cover the vial with a cap or parafilm with a few small holes punched in it. This allows for the slow evaporation of the solvent over several days to weeks at room temperature.

-

Crystal Growth: As the solvent evaporates, the solution will become supersaturated, and crystals will begin to form. Avoid disturbing the vial during this process to promote the growth of larger, well-defined single crystals.

-

Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully remove them from the mother liquor using a spatula or pipette.

Single-Crystal X-ray Diffraction: Data Collection and Structure Solution

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[1] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[2][3]

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol 3: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4]

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The instrument, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, collects diffraction data as the crystal is rotated.[1]

-

Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as polarization and absorption.

-

Structure Solution: The phase problem is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Validation: The final structure is validated using metrics such as R-factors and by checking for consistency in bond lengths and angles. The final crystallographic data is typically reported in a Crystallographic Information File (CIF).

Anticipated Structural Features and Discussion

In the absence of a determined crystal structure for this compound, we can predict key structural features by analyzing its components.

Molecular Conformation

The dihedral angle between the two phenyl rings will be a key conformational feature. Steric hindrance between the ortho-fluorine atom and the adjacent phenyl ring may lead to a non-planar, twisted conformation. This is a common feature in ortho-substituted biphenyl systems.

Intermolecular Interactions and Crystal Packing

The crystal packing will likely be dominated by hydrogen bonding and other non-covalent interactions.

-

Hydrogen Bonding: The carboxylic acid groups are expected to form strong O-H···O hydrogen bonds, likely resulting in the formation of centrosymmetric dimers. This is a very common and stable motif in the crystal structures of carboxylic acids.

-

Other Interactions: The formyl group provides an additional hydrogen bond acceptor (the carbonyl oxygen), which could participate in weaker C-H···O interactions. The fluorine atom is a poor hydrogen bond acceptor but can participate in other weak interactions. Pi-stacking between the phenyl rings may also influence the overall packing arrangement.

The interplay of these interactions will determine the final three-dimensional crystal lattice.

Comparative Data of Related Structures

The following table summarizes key crystallographic information for related compounds to provide context for the anticipated structure.

| Compound | CCDC Deposition No. | Space Group | Key Intermolecular Interactions |

| 2-Fluorobenzoic Acid | 823570 | P2₁/c | O-H···O hydrogen-bonded dimers[1] |

| 4-Formylbenzoic Acid | Not specified, but known | P-1 | O-H···O hydrogen-bonded dimers |

The data from these related structures strongly suggests that the primary supramolecular synthon in the crystal structure of this compound will be the carboxylic acid dimer. The overall crystal packing will then be dictated by how these dimers arrange to accommodate the formyl and fluoro substituents.

Conclusion

This technical guide has provided a comprehensive roadmap for the synthesis, crystallization, and structural elucidation of this compound. While the specific crystal structure of this compound remains to be determined, the protocols and analytical insights presented here offer a robust framework for its investigation. The anticipated structural features, based on well-understood principles of molecular conformation and intermolecular interactions observed in related compounds, provide a strong foundation for future research. The determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of the structure-property relationships in this important class of molecules.

References

- 1. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Theoretical Analysis of 2-Fluoro-4-(4-formylphenyl)benzoic acid

Abstract

2-Fluoro-4-(4-formylphenyl)benzoic acid is a trifunctional biphenyl derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, a formyl group, and a fluorine atom on a biphenyl scaffold allows for diverse and selective synthetic transformations. This technical guide provides a comprehensive theoretical framework for understanding the molecule's structural, electronic, and spectroscopic properties using quantum chemical calculations. We detail a robust computational protocol based on Density Functional Theory (DFT), offering researchers, scientists, and drug development professionals a foundational understanding of the molecule's intrinsic characteristics to guide future experimental work and application development.

Introduction

Biphenyl derivatives are fundamental scaffolds in organic chemistry, forming the core of many pharmaceuticals, agrochemicals, and advanced materials[1]. The introduction of specific functional groups onto this scaffold allows for the fine-tuning of a molecule's physicochemical properties. This compound (CAS: 1261970-90-4) is a compound of particular interest[2]. Its structure, featuring a carboxylic acid group, a formyl (aldehyde) group, and a fluorine atom, presents multiple reactive sites. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the formyl and carboxylic acid groups are gateways for forming amides, esters, and other key linkages[3][4].

Theoretical studies, particularly those employing quantum chemistry, are indispensable for predicting molecular properties before undertaking extensive and costly laboratory synthesis.[5] By modeling the molecule in silico, we can gain deep insights into its preferred three-dimensional structure, electronic landscape, and vibrational modes. This guide establishes a validated computational methodology and presents a detailed analysis of the key theoretical descriptors for this compound, providing an authoritative resource for researchers in the field.